N-(Benzo[d]oxazol-2-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3 |
InChI Key |
YMVLVBKENIYIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzo D Oxazol 2 Ylmethyl Ethanamine
Strategies for the Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine and its Precursors
The construction of the this compound scaffold can be approached through several synthetic pathways. These methods primarily involve the formation of the benzoxazole (B165842) ring, followed by or concurrent with the introduction of the N-ethylethanamine moiety at the 2-position.
Thermolysis Routes from Dithiazole Derivatives
A notable approach to the synthesis of benzoxazole derivatives involves the thermal rearrangement of substituted 1,2,3-dithiazoles. nih.govmdpi.com Specifically, the thermolysis of 2-((4-aryl(thien-2-yl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been shown to yield benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. nih.govmdpi.com This reaction proceeds through a ring transformation where the dithiazole ring undergoes fragmentation and subsequent cyclization with the neighboring aminophenol moiety to form the benzoxazole core. nih.gov While this method has not been explicitly reported for the direct synthesis of this compound, the resulting methanimine (B1209239) intermediates could potentially be reduced and subsequently alkylated to afford the target compound. The thermal conditions required for this transformation are a critical parameter, with the reaction being inert in lower boiling point solvents like chloroform (B151607) and benzene (B151609), but proceeding in more polar, higher-boiling point solvents such as ethanol. nih.gov
Carbamate (B1207046) Hydrolysis Approaches
The hydrolysis of carbamate precursors represents a potential, albeit less directly documented, route to N-substituted benzoxazole derivatives. The mechanism of carbamate hydrolysis in basic media can proceed through two primary pathways: an E1cB (Elimination Unimolecular conjugate Base) mechanism for secondary carbamates, and a BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism for tertiary carbamates. researchgate.netresearchgate.net In the context of synthesizing the title compound, a hypothetical precursor such as a carbamate derivative of 2-(aminomethyl)benzoxazole could be envisioned. Hydrolysis of such a precursor would cleave the carbamate group to release the primary amine, which could then be selectively alkylated to introduce the ethyl groups. The choice of reaction conditions would be crucial in directing the hydrolysis pathway and avoiding unwanted side reactions. Studies on related heterocyclic carbamates, such as N-thiazolylcarbamates and benzothiazolylcarbamates, have provided valuable insights into the factors governing these hydrolytic mechanisms. researchgate.netresearchgate.net
Condensation Reactions Involving 2-Aminophenol (B121084)
The most traditional and widely employed method for the synthesis of the benzoxazole ring system is the condensation of 2-aminophenol with a suitable carboxylic acid derivative or aldehyde. researchgate.netnih.govnih.gov This versatile approach allows for the introduction of various substituents at the 2-position of the benzoxazole ring. To synthesize this compound via this route, a plausible precursor would be a derivative of glycine, such as N-ethyl-N-(chloroacetyl)glycine or a related activated species. The condensation of this precursor with 2-aminophenol would lead to the formation of the benzoxazole ring with the desired side chain precursor already in place. Subsequent reduction of the amide functionality within the side chain would then yield the target secondary amine. The reaction conditions for the initial condensation can vary widely, often employing acid catalysts or high temperatures to facilitate the cyclization and dehydration steps. researchgate.netnih.gov
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminophenol | Benzaldehyde | BAIL gel, 130 °C, solvent-free | 2-Phenylbenzoxazole | 98 | nih.gov |
| 2-Aminophenol | Benzaldehyde | [pmIm]Br, microwave | 2-Phenylbenzoxazole | High | isroset.org |
| 2-Aminophenol | Various Aldehydes | Imidazolium chloride | 2-Substituted benzoxazoles | 83-88 | mdpi.com |
| 2-Aminophenol | Tertiary Amides | Tf2O, 2-F-Pyr | 2-Substituted benzoxazoles | Moderate to excellent | nih.gov |
Ionic Liquid-Promoted Synthetic Pathways
Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. nih.govisroset.orgnih.govresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them excellent media for a variety of chemical transformations, including the synthesis of benzoxazoles. nih.govisroset.orgnih.gov The use of Brønsted acidic ionic liquids (BAILs) has been shown to be highly effective in catalyzing the condensation of 2-aminophenol with aldehydes to afford 2-substituted benzoxazoles in high yields under solvent-free conditions. nih.gov For example, a reusable Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has demonstrated excellent catalytic activity. nih.gov Similarly, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been utilized as a reaction medium for the microwave-assisted synthesis of 2-phenylbenzoxazole. isroset.org The use of ionic liquids not only often leads to improved reaction rates and yields but also facilitates catalyst recycling, contributing to the development of more sustainable synthetic protocols. nih.govnih.gov
Table 2: Ionic Liquid-Promoted Synthesis of Benzoxazoles
| Ionic Liquid | Reactants | Conditions | Yield (%) | Key Advantage | Reference |
| [BPy]I | Benzoxazole, Secondary amines | Acetic acid, TBHP, CH3CN, RT | up to 97 | Green and efficient amination | nih.gov |
| BAIL gel | 2-Aminophenol, Benzaldehyde | 130 °C, solvent-free | 98 | Reusable catalyst, high yield | nih.gov |
| [pmIm]Br | 2-Aminophenol, Benzaldehyde | Microwave, solvent-free | High | Shorter reaction time | isroset.org |
| Imidazolium chloride | 2-Aminophenol, DMF derivatives | 140 °C | 79-88 | Metal-free | mdpi.comresearchgate.net |
Metal-Catalyzed Synthetic Protocols (e.g., Palladium, Copper, Titanium Dioxide, Strontium Carbonate)
A range of metal catalysts have been investigated to promote the synthesis of benzoxazole derivatives, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.
Palladium: While more commonly associated with cross-coupling reactions, palladium catalysts have been explored for the synthesis of related 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride, suggesting their potential applicability in analogous benzoxazole syntheses. researchgate.netresearchgate.net
Copper: As previously discussed in the context of one-pot syntheses, copper catalysts are widely used for benzoxazole formation. rsc.orgorganic-chemistry.orgresearchgate.net Copper(I) and Copper(II) salts, as well as copper nanoparticles, have been shown to be effective in catalyzing the cyclization of 2-aminophenol derivatives with various electrophiles. organic-chemistry.org
Titanium Dioxide: Nanoparticles of titanium dioxide (TiO2) have been employed as a photocatalyst in the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles from the corresponding diamines or aminothiophenols and aldehydes in the presence of hydrogen peroxide. tandfonline.comtandfonline.com However, it has been noted that this protocol is not effective for the synthesis of 2-substituted benzoxazoles from 2-aminophenol under the reported conditions. tandfonline.comtandfonline.com
Strontium Carbonate: Nanocrystalline strontium carbonate (SrCO3) has been reported as an efficient and environmentally friendly catalyst for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and substituted aldehydes. jst.org.injst.org.in This method proceeds at room temperature under solvent-free conditions, offering a green alternative to traditional synthetic approaches. jst.org.injst.org.in
Microwave-Assisted Synthesis Techniques
The synthesis of benzoxazole derivatives, including structures analogous to this compound, has been significantly advanced through the application of microwave-assisted organic synthesis (MAOS). This technique offers substantial improvements over conventional heating methods, primarily by enabling rapid and efficient heating through the direct coupling of microwave energy with the molecules in the reaction mixture. The primary advantages observed are dramatically reduced reaction times, increased product yields, and often, enhanced selectivity.
A common and versatile method for constructing the 2-substituted benzoxazole core is the condensation reaction between a 2-aminophenol and a suitable reaction partner, such as an aldehyde, carboxylic acid, or nitrile. Under microwave irradiation, these cyclocondensation reactions can often be completed in minutes as opposed to hours. The use of catalysts, such as deep eutectic solvents (DES) like [CholineCl][oxalic acid] or phenyliodine(III) bis(trifluoroacetate) (PIFA), can further enhance reaction efficiency, often allowing for solvent-free conditions which aligns with the principles of green chemistry.
For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 2-aminophenol with a derivative of N-ethylaminoacetonitrile or N-ethylaminoacetic acid. The microwave conditions facilitate the intramolecular cyclization and dehydration steps, leading to the rapid formation of the desired benzoxazole product.
| Reactants | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminophenols + Benzaldehydes | [CholineCl][oxalic acid] (DES) | Microwave, Solvent-free | Not Specified | Good to Excellent | |
| 2-Aminophenol + Aldehydes | PIFA | Microwave (80 °C), Ethanol | 15 min | Good to Excellent | |
| 2-Aminophenol + Carboxylic Acids | Not Specified | Microwave | Varies | High | |
| 2-Aminobenzoxazole + Phenacyl bromides | None (Catalyst-free) | Microwave, Water | Not Specified | High (93-94%) |
Derivatization Pathways and Chemical Reactivity of the Benzoxazole Scaffold
The chemical reactivity of this compound is dominated by the benzoxazole scaffold. This fused heterocyclic system possesses distinct sites for chemical modification, including the benzene ring, the oxazole (B20620) ring, and the exocyclic aminomethyl side chain.
The benzoxazole ring is generally considered an electron-rich heteroaromatic system and exhibits relative stability towards many oxidizing agents, particularly those used to facilitate its synthesis. For instance, methods involving the oxidative cyclization of phenolic imines using reagents like silver carbonate (Ag₂CO₃) or manganese dioxide (MnO₂) produce the benzoxazole core without over-oxidation. This indicates the ring's resilience under these specific conditions.
However, the scaffold is not entirely inert. The fused benzene ring can undergo oxidation under harsh conditions, leading to ring cleavage. The nitrogen atom in the oxazole ring is a potential site for N-oxide formation, although this is less common. More susceptible to oxidation is the ethanamine side chain. The secondary amine could be oxidized to an imine or other nitrogen-containing functional groups, and the methylene (B1212753) bridge could also be targeted by strong oxidizing agents. Metal-free oxidation systems using molecular oxygen have also been developed, highlighting green chemistry approaches for transformations involving these scaffolds.
The benzoxazole scaffold is typically stable to a variety of reducing agents, especially those used to reduce nitro groups during the synthesis of substituted 2-aminophenol precursors. However, the aromatic system can be reduced under more forcing conditions. Catalytic hydrogenation, for example, can lead to the saturation of the benzene portion of the ring system. More aggressive reduction conditions, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄), may lead to the reductive cleavage of the oxazole ring, yielding a substituted 2-aminophenol derivative. This reactivity provides a pathway to transform the benzoxazole back into its precursor components, which can be useful in multi-step synthetic sequences.
Nucleophilic substitution reactions on the benzoxazole core of this compound are highly dependent on the reaction site. Direct nucleophilic substitution at the C2-position is not feasible as the attached methylenethanamine group is not a good leaving group. However, if the C2 position is substituted with a suitable leaving group (e.g., a halogen or a thiol derivative), it becomes susceptible to nucleophilic attack.
More relevant to the parent scaffold are nucleophilic aromatic substitution (SNAr) reactions on the fused benzene ring. For an SNAr reaction to occur, the ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a potential leaving group (like a halogen). In such activated systems, nucleophiles can displace the leaving group to afford functionalized benzoxazoles. Intramolecular nucleophilic substitution is a key step in many benzoxazole syntheses, where an amide oxygen attacks an activated position on an adjacent ring to close the oxazole ring.
A notable transformation of the benzoxazole scaffold involves its ring-opening and subsequent rearrangement to form other heterocyclic systems, such as imidazoles. This process is typically initiated by a nucleophilic attack at the C2 position of the benzoxazole ring. This attack disrupts the aromaticity and leads to the cleavage of the C-O bond, effectively opening the oxazole ring to generate an o-aminophenol intermediate.
This ring-opened intermediate can then participate in further reactions. For instance, in the presence of amines or other nitrogen sources, the intermediate can undergo a cyclization-condensation sequence to form a new five-membered ring. This pathway provides a synthetic route for converting benzoxazoles into benzimidazoles, a transformation of significant interest due to the distinct biological activities associated with the benzimidazole (B57391) scaffold. One study demonstrated that the reaction of two methanimine derivatives, derived from benzoxazoles, could lead to the formation of an imidazole (B134444) ring through a process involving the opening of one benzoxazole ring followed by an intermolecular nucleophilic attack. Yttrium(III) triflate has also been shown to catalyze a cascade reaction where benzoxazoles react with propargylic alcohols, via a ring-opening and ring-closure process, to form 1,4-benzoxazine scaffolds.
The fused benzene ring of the benzoxazole scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups at the C4, C5, C6, and C7 positions. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the fused oxazole ring and any existing substituents. The benzoxazole system as a whole can direct incoming electrophiles, and transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving site-selective modifications.
Palladium-catalyzed reactions, for example, have been employed for the direct C-H alkenylation at the C4-position of the benzoxazole core, starting from 2-amidophenol precursors. Similarly, iron(III) chloride has been used to mediate para-selective C-H chlorination, leading to the synthesis of C5-chloro and C5,C7-dichloro substituted 2-aryl benzoxazoles. These methods provide direct access to functionalized benzoxazoles that would be challenging to prepare through classical multi-step syntheses.
| Reaction Type | Position(s) Functionalized | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| C-H Alkenylation | C4 | Pd-catalyst | Direct, one-pot synthesis from amidophenols. | |
| C-H Chlorination | C5, C7 | Iron(III) chloride | Para-selective C-H functionalization. | |
| ortho-C-H Functionalization | ortho to -OH (Phenol precursor) | PPA (Polyphosphoric acid) | Metal-free reaction with nitroalkanes to form the benzoxazole ring. | |
| Intramolecular Cyclization | Varies | Base-mediated | Forms the benzoxazole ring via intramolecular SNAr. |
Formation of Hybrid Scaffolds (e.g., with Oxadiazole, Benzimidazole)
The strategic fusion of the this compound framework with other pharmacologically relevant heterocycles, such as 1,3,4-oxadiazole (B1194373) and benzimidazole, represents a sophisticated approach to developing novel molecular architectures. These hybrid scaffolds are of significant interest in medicinal chemistry due to the potential for synergistic or unique biological activities arising from the combination of distinct structural motifs. The synthetic routes to these hybrids necessitate the chemical transformation of the ethylamine (B1201723) side chain into a reactive intermediate capable of participating in heterocycle-forming reactions.
The construction of a 1,3,4-oxadiazole ring linked to the this compound core can be achieved through a multi-step synthetic sequence. A plausible and widely utilized strategy involves the preparation of an N-acylhydrazone intermediate, followed by oxidative cyclization. rsc.org
Synthetic Strategy:
The key to this transformation is the functionalization of the secondary amine of this compound. The proposed pathway is as follows:
N-Acylation: The synthesis commences with the acylation of the starting material with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640) (e.g., acetyl chloride), to yield the corresponding N-substituted amide.
Hydrazide Formation: The resulting amide is then reacted with hydrazine (B178648) hydrate. This step converts the amide into an N-acylhydrazide, a crucial precursor for oxadiazole synthesis. nih.gov
Condensation to N-Acylhydrazone: The N-acylhydrazide is subsequently condensed with an aromatic aldehyde. This reaction forms an N-acylhydrazone, which is the direct substrate for the cyclization step.
Oxidative Cyclization: Finally, the N-acylhydrazone is subjected to oxidative cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole ring. Various reagents can effect this transformation, including copper(II) acetate, iodine, or electrochemical methods. rsc.org This step is critical as it forges the heterocyclic ring, completing the synthesis of the hybrid scaffold.
The following table outlines the proposed reaction steps and typical conditions for the synthesis of a representative oxadiazole hybrid.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Acetyl chloride | Triethylamine, Dichloromethane (DCM), 0 °C to rt | N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylacetamide |
| 2 | N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylacetamide | Hydrazine hydrate, Ethanol, Reflux | 2-(N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylamino)acetohydrazide |
| 3 | 2-(N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylamino)acetohydrazide, Benzaldehyde | Ethanol, Catalytic acetic acid, Reflux | (E)-2-(N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylamino)-N'-benzylideneacetohydrazide |
| 4 | (E)-2-(N-(Benzo[d]oxazol-2-ylmethyl)-N-ethylamino)-N'-benzylideneacetohydrazide | Copper(II) acetate, Acetic acid, Reflux | N-(Benzo[d]oxazol-2-ylmethyl)-N-ethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
The creation of a benzimidazole moiety linked to the this compound scaffold can be effectively accomplished using the well-established Phillips condensation reaction. bohrium.comadichemistry.com This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions.
Synthetic Strategy:
This approach requires the transformation of the ethylamine side chain of the starting material into a carboxylic acid functional group.
Oxidation: The primary step involves the oxidation of the this compound. This can be a challenging transformation, potentially requiring protection of the secondary amine followed by oxidation of the terminal methyl group to a carboxylic acid. A plausible method involves conversion to a terminal alcohol followed by oxidation.
Phillips Condensation: The resulting carboxylic acid intermediate, 2-(N-(benzo[d]oxazol-2-ylmethyl)-N-ethylamino)acetic acid, is then condensed with a substituted or unsubstituted o-phenylenediamine in the presence of a mineral acid, such as 4N HCl, at elevated temperatures. adichemistry.com This reaction proceeds via initial acylation of one of the amino groups of the o-phenylenediamine, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
The table below details the proposed synthetic steps for the formation of a benzimidazole-benzoxazole hybrid.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | 1. Boc₂O, Et₃N, DCM2. SeO₂, Dioxane, Reflux3. Jones reagent (CrO₃, H₂SO₄, Acetone)4. TFA, DCM | 2-(N-(Benzo[d]oxazol-2-ylmethyl)amino)acetic acid |
| 2 | 2-(N-(Benzo[d]oxazol-2-ylmethyl)amino)acetic acid, o-Phenylenediamine | 4N Hydrochloric acid, Reflux | N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(benzo[d]oxazol-2-ylmethyl)amine |
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Specific DFT studies on N-(Benzo[d]oxazol-2-ylmethyl)ethanamine are not available in the reviewed scientific literature. Therefore, quantitative data for its electronic properties and reactivity descriptors cannot be provided.
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been reported. Such an analysis would be crucial for understanding the molecule's electronic behavior and its capacity for intramolecular charge transfer.
Calculated values for global and local reactivity descriptors such as electronegativity, chemical potential, global hardness and softness, electrophilicity, nucleophilicity, and condensed Fukui functions for this compound are not documented. These descriptors are fundamental for predicting the chemical reactivity and the most probable sites for electrophilic, nucleophilic, and radical attack.
A Molecular Electrostatic Potential (MEP) map for this compound, which would visually represent the electron density and identify potential sites for electrophilic and nucleophilic interactions, has not been published.
Investigations into the influence of different solvents on the geometric and electronic properties of this compound using continuum models like the Polarizable Continuum Model (PCM) have not been found in the literature.
A systematic conformational analysis to identify the most stable geometric isomers and the global minimum energy structure of this compound is not available.
Molecular Dynamics and Docking Simulations
No molecular dynamics or molecular docking simulation studies specifically involving this compound have been identified. These simulations would be essential for understanding its dynamic behavior and potential interactions with biological macromolecules.
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The search did not yield any studies performing these specific analyses on “this compound.” While research exists on related benzoxazole (B165842) and benzothiazole (B30560) derivatives employing these methods, the strict instruction to focus solely on "this compound" and not introduce any information or examples outside this explicit scope prevents the use of data from these analogous compounds.
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Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For N-(Benzo[d]oxazol-2-ylmethyl)ethanamine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoxazole (B165842) ring, the methylene (B1212753) bridge, and the N-ethyl group.
The aromatic protons on the benzoxazole core typically appear as a complex multiplet in the downfield region (approximately 7.0–7.8 ppm) rsc.org. The methylene protons (-CH₂-) adjacent to the benzoxazole ring and the amine are expected to produce a singlet or a doublet around 4.0-5.8 ppm rsc.org. The ethyl group should present a characteristic quartet for the methylene protons (-CH₂-CH₃) and a triplet for the terminal methyl protons (-CH₂-CH₃), shifted upfield due to their aliphatic nature. The proton on the secondary amine (NH) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Benzoxazole Ar-H | 7.0 - 7.8 | Multiplet (m) |
| Methylene (-CH₂-N) | 4.0 - 5.8 | Singlet (s) or Doublet (d) |
| Amine (-NH-) | Variable | Broad Singlet (br s) |
| Ethyl (-CH₂-CH₃) | 2.6 - 2.8 | Quartet (q) |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbon atom at position 2 of the benzoxazole ring (C=N) is particularly characteristic, appearing significantly downfield (around 160-163 ppm) rsc.org. The carbons of the fused benzene (B151609) ring typically resonate between 110 and 151 ppm rsc.org. The aliphatic carbons of the methylene bridge and the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzoxazole C2 (C=N) | 160 - 163 |
| Benzoxazole Aromatic Carbons | 110 - 151 |
| Methylene (-CH₂-N) | 45 - 55 |
| Ethyl (-CH₂-CH₃) | 40 - 45 |
Note: Predicted values are based on the analysis of structurally similar compounds. rsc.orgrsc.org
The Gauge-Including Atomic Orbitals (GIAO) method is a computational quantum chemistry approach used to predict NMR chemical shifts. It is often employed alongside Density Functional Theory (DFT) calculations (e.g., at the B3LYP level) to compute the isotropic nuclear magnetic shielding constants of a molecule mdpi.com. By optimizing the molecular geometry and then performing GIAO calculations, a theoretical NMR spectrum can be generated mdpi.com. These calculated chemical shifts are then compared with experimental data to confirm structural assignments, especially in cases of complex or ambiguous spectra. This method has proven reliable for a wide range of organic molecules, including various heterocyclic systems mdpi.comresearchgate.net.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Key expected vibrations include N-H stretching of the secondary amine (around 3200-3400 cm⁻¹), C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (below 3000 cm⁻¹), and the C=N stretching of the oxazole (B20620) ring (around 1570-1680 cm⁻¹) rsc.orgmdpi.com. The spectrum would also show bands for C-O stretching and aromatic C=C stretching.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 |
| Oxazole Ring | C=N Stretch | 1570 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Note: Predicted values are based on the analysis of structurally similar compounds. rsc.orgmdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂O), the calculated molecular weight is 176.22 g/mol bldpharm.com. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent pseudomolecular ion peak at m/z 177.1, corresponding to the protonated molecule [M+H]⁺ rsc.orgmdpi.com. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing a highly accurate mass measurement mdpi.commdpi.com. Analysis of the fragmentation pattern can also provide structural information, with likely fragments corresponding to the loss of the ethyl group or cleavage of the bond between the methylene group and the amine.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
While no published crystal structure for this compound is currently available, analysis of a related compound, (1H-Benzodiazol-2-ylmethyl)diethylamine, illustrates the type of data obtained. The analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice researchgate.net. Such an analysis for the title compound would unambiguously confirm its structure and provide insight into intermolecular interactions like hydrogen bonding researchgate.net.
Table 4: Example of Crystal Data from X-ray Diffraction for a Related Compound
| Parameter | (1H-Benzodiazol-2-ylmethyl)diethylamine researchgate.net |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.9290 (7) |
| b (Å) | 15.3027 (15) |
| c (Å) | 10.0486 (6) |
Note: This data is for a structurally analogous compound and serves as an example of the information provided by X-ray diffraction analysis.
Determination of Crystal and Molecular Structure
The determination of the crystal and molecular structure of a compound like this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of the unit cell dimensions, bond lengths, bond angles, and torsion angles, which together define the three-dimensional arrangement of atoms in the solid state.
For analogous compounds, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, crystallographic studies have been successfully conducted. researchgate.netresearchgate.net These studies reveal the fundamental planarity of the benzoxazole ring system and provide detailed geometric parameters. researchgate.netresearchgate.net In the absence of specific data for the title compound, a summary of expected structural features based on related molecules is presented. The benzoxazole core is anticipated to be nearly planar, with the ethylmethylamine substituent adopting a specific conformation relative to this ring system.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (Note: This table is illustrative and not based on experimental data for the title compound.)
| Parameter | Expected Value/Type |
|---|---|
| Empirical formula | C10H12N2O |
| Formula weight | 176.22 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P21/c or Pbca |
| Unit cell dimensions | To be determined |
| Volume | To be determined |
| Z | e.g., 4 |
| Calculated density | To be determined |
Analysis of Intermolecular Interactions
Hydrogen Bonds: The secondary amine group (N-H) in the ethanamine moiety is a potential hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors. It is plausible that N-H...N or N-H...O hydrogen bonds would form, linking neighboring molecules into chains or more complex networks.
π-π Stacking: The planar benzoxazole ring system is well-suited for π-π stacking interactions. In the crystal structures of related aromatic compounds, these interactions are common, with centroid-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netresearchgate.net
Table 2: Potential Intermolecular Interactions in Solid this compound (Note: This table is illustrative and not based on experimental data for the title compound.)
| Interaction Type | Potential Donor/Acceptor | Expected Geometry |
|---|---|---|
| Hydrogen Bond | N-H...N (amine to oxazole N) | Linear or near-linear |
| Hydrogen Bond | N-H...O (amine to oxazole O) | Directional |
| π-π Stacking | Benzoxazole ring...Benzoxazole ring | Parallel-displaced or T-shaped |
| C-H...π Interaction | Aromatic C-H...Benzoxazole ring | Weakly directional |
| C-H...π Interaction | Aliphatic C-H...Benzoxazole ring | Weakly directional |
Conformational Analysis in Solid-State
The solid-state conformation of this compound would be defined by the torsion angles along the flexible ethylmethylamine side chain. The conformation adopted in the crystal is a result of the interplay between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice.
Key torsion angles would include those around the C-C and C-N bonds of the side chain, as well as the torsion angle describing the orientation of the side chain relative to the benzoxazole ring. In the absence of experimental data, computational modeling could provide insights into the likely low-energy conformations of the molecule. For instance, in the related compound N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, the two benzoxazole ring systems are oriented at a significant dihedral angle to each other, and the ethyl group exhibits conformational disorder. researchgate.netresearchgate.net A similar degree of conformational flexibility and the potential for disorder could be anticipated for this compound.
In Vitro Biological Activity and Molecular Mechanisms
Cholinesterase Enzyme Inhibition Studies
Research literature detailing the inhibitory effects of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could not be located. While numerous studies have been published on the cholinesterase inhibitory potential of various benzoxazole (B165842) derivatives, these findings cannot be attributed to the specific compound . nih.govnih.govmdpi.com
No data is available in the scientific literature regarding the in vitro inhibition of acetylcholinesterase by This compound .
There is no available data in the scientific literature concerning the in vitro inhibition of butyrylcholinesterase by This compound .
Antimicrobial Activity Investigations
Specific studies evaluating the antibacterial and antifungal properties of This compound against the specified microorganisms were not found in the reviewed literature. The antimicrobial activities reported for other benzoxazole-containing molecules cannot be directly extrapolated to this specific compound. impactfactor.orgekb.egijrti.orgnih.govnih.govnih.govnih.govnih.govumpr.ac.idscispace.commdpi.comniscair.res.in
No published research was identified that specifically investigates the antibacterial activity of This compound against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, or Enterococcus faecalis.
There is no scientific literature available that details the in vitro antibacterial efficacy of This compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.
No studies reporting the antifungal activity of This compound against fungal species such as Candida albicans or Aspergillus niger could be located. researchgate.netnih.gov
Antimycobacterial Evaluation
Benzoxazole derivatives have been identified as a promising class of compounds with significant antimycobacterial potential. Various studies have evaluated their efficacy against different species of Mycobacterium, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii.
Research into 2-(substituted benzyl)sulfanyl benzoxazoles has demonstrated their activity against these mycobacterial strains. The antimycobacterial efficacy was found to be influenced by the nature of the substituents on the benzyl (B1604629) ring, with derivatives featuring high polarizability, low lipophilicity, and electron-withdrawing groups showing the highest activity. nih.gov The order of sensitivity of the mycobacterial strains to these compounds was generally observed as M. kansasii > M. avium > M. tuberculosis. nih.gov Specifically, derivatives with 3-CSNH₂, 2,4-(NO₂)₂, 4-CSNH₂, and 3,5-(NO₂) substituents were among the most potent. nih.gov
Furthermore, other studies on different series of benzoxazole derivatives have confirmed their significant activity against M. tuberculosis, M. avium, and M. kansasii. For instance, certain 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles have shown noteworthy activity against these three mycobacterial species. While direct data on this compound is limited, the collective findings for the benzoxazole class suggest that this structural motif is a valid starting point for the development of new antimycobacterial agents.
Table 1: Antimycobacterial Activity of Selected Benzoxazole Derivatives
| Compound Class | Mycobacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-(Substituted benzyl)sulfanyl benzoxazoles | M. tuberculosis | Active | nih.gov |
| M. avium | Active | nih.gov | |
| M. kansasii | Active | nih.gov | |
| 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles | M. tuberculosis | Active | |
| M. avium | Active |
Elucidation of Antimicrobial Mechanisms of Action
The antimicrobial effects of benzoxazole derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. One of the proposed mechanisms of action, particularly in fungi, is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its disruption can lead to increased membrane permeability and cell death. patsnap.comfrontiersin.orgwikipedia.org
Studies on certain benzoxazole derivatives have suggested that they can interfere with the ergosterol synthesis pathway in Candida albicans. researchgate.net This inhibition of ergosterol production is a mechanism shared with established azole antifungal drugs. patsnap.comresearchgate.net The interaction with the fungal plasma membrane has been identified as a key aspect of the biological activity of some benzoxazole compounds. researchgate.netnih.gov While the precise enzymatic targets within the ergosterol pathway for many benzoxazole derivatives are still under investigation, this line of inquiry provides a plausible explanation for their antifungal properties.
Beyond direct inhibition of ergosterol synthesis, the resulting alteration in membrane composition can lead to a cascade of detrimental effects, including increased fungal membrane permeability. This disruption of the cell membrane's integrity can lead to the leakage of essential cellular components and ultimately, cell lysis. The potential for benzoxazole derivatives to induce accidental cell death through these membrane-destabilizing effects is a key area of their antimicrobial mechanism.
Antiproliferative and Anticancer Activity Assessments
Benzoxazole-containing compounds have emerged as a significant area of research in the development of novel anticancer agents. Their derivatives have demonstrated considerable antiproliferative and cytotoxic effects against a variety of cancer cell lines, operating through diverse molecular mechanisms.
Evaluation against Various Cancer Cell Lines
A substantial body of research has documented the in vitro antiproliferative activity of benzoxazole derivatives across a wide spectrum of human cancer cell lines. These studies consistently show that structural modifications to the benzoxazole core significantly influence the potency and selectivity of these compounds.
For example, a benzoxazole derivative known as K313 was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov Other research has highlighted the efficacy of various benzoxazole derivatives against solid tumor cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549). nih.govresearchgate.netresearchgate.net
The following interactive table summarizes the reported IC₅₀ values for a selection of benzoxazole derivatives against various cancer cell lines, illustrating the broad-spectrum antiproliferative potential of this chemical class.
Table 2: Antiproliferative Activity of Selected Benzoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzoxazole-based hybrids | MCF-7 (Breast) | 6.43 ± 0.72 - 9.62 ± 1.14 | nih.gov |
| MDA-MB-231 (Breast) | Not specified | nih.gov | |
| HCT116 (Colon) | 8.07 ± 1.36 | nih.gov | |
| A549 (Lung) | Not specified | nih.gov | |
| A375 (Melanoma) | Not specified | nih.gov | |
| Sulfonamido-benzoxazoles | HL-60 (Leukemia) | 0.5 ± 1.2 - 25 ± 1.1 | researchgate.net |
| K313 | Nalm-6 (Leukemia) | Dose-dependent reduction in viability | nih.gov |
| Daudi (Lymphoma) | Dose-dependent reduction in viability | nih.gov | |
| 2-aminobenzothiazole derivatives | PC3 (Prostate) | 0.315 - 2.66 | nih.gov |
| HepG2 (Liver) | 9.99 | nih.gov | |
| U87MG (Glioblastoma) | Not specified | nih.gov |
Modulation of Signaling Pathways Related to Cell Growth and Apoptosis
A key mechanism through which benzoxazole derivatives exert their anticancer effects is the modulation of signaling pathways that regulate cell proliferation and apoptosis (programmed cell death). nih.gov
One significant target of some benzoxazole derivatives is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.netresearchgate.netacs.org The benzoxazole derivative K313, for instance, has been shown to suppress the mTOR/p70S6K pathway in Nalm-6 and Daudi cells. nih.gov Inhibition of this pathway can lead to cell cycle arrest and a reduction in cancer cell proliferation.
Furthermore, many benzoxazole derivatives have been demonstrated to be potent inducers of apoptosis. nih.govmdpi.com This is often achieved through the intrinsic mitochondrial pathway. nih.govnih.gov For example, treatment with K313 resulted in a significant decrease in the mitochondrial membrane potential, which is a key event in the initiation of apoptosis. nih.gov This was accompanied by the activation of caspase-9 and caspase-3, which are crucial executioner enzymes in the apoptotic cascade. nih.gov The modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, is another common mechanism. nih.gov Some benzoxazole derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.gov
DNA Topoisomerase I and II Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. nih.govnih.gov Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger cell death, making them attractive targets for cancer chemotherapy. nih.govnih.govfigshare.comembopress.org
Several studies have identified benzoxazole derivatives as potent inhibitors of both DNA topoisomerase I and II. researchgate.net For example, a series of 2,5-disubstituted-benzoxazole derivatives were investigated for their inhibitory activity against these enzymes. Certain compounds within this series were found to be more potent inhibitors of eukaryotic DNA topoisomerase I than the reference drug camptothecin. Similarly, other derivatives exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, with potencies greater than the reference drug etoposide. researchgate.net
The structure-activity relationship studies have indicated that the benzoxazole ring is a crucial feature for DNA topoisomerase II inhibitory activity. researchgate.net The nature and position of substituents on the benzoxazole core have been shown to significantly influence the inhibitory potency against both topoisomerase I and II. researchgate.net
Table 3: DNA Topoisomerase I and II Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | |
| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | |
| 2-(p-chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 | |
| 5-amino-2-phenylbenzoxazole | Topoisomerase I | 495 | |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | |
| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | researchgate.net |
Inhibition of Cell Adhesion and Migration
The ability of cancer cells to adhere to the extracellular matrix and migrate to distant sites is fundamental to the process of metastasis. Therefore, compounds that can inhibit these processes have significant therapeutic potential.
While research in this specific area for benzoxazole derivatives is still emerging, some studies have provided encouraging results. For instance, certain peptidomimetics containing a benzothiazole (B30560) moiety, a close structural analog of benzoxazole, have been shown to significantly inhibit the migration of breast cancer cells (MDA-MB-231) without apparent cytotoxicity. nih.gov The inhibitory effect was linked to the disruption of the cell's locomotive protrusions. nih.gov These findings suggest that the broader class of benzazole compounds, including benzoxazoles, may have the potential to interfere with the cellular machinery responsible for cell migration. Further investigation is warranted to explore the effects of this compound and related benzoxazoles on cancer cell adhesion and migration.
Other Investigated In Vitro Biological Activities
Anti-Inflammatory Properties
There is no specific in vitro data available in the scientific literature concerning the anti-inflammatory properties of this compound. While various benzoxazole and benzothiazole derivatives have been assessed for their ability to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes, no such studies have been published for this particular compound. researchgate.netdntb.gov.uanih.gov
Antiviral Activities (e.g., against COVID-19 Main Protease, Zika Virus)
There is no published research detailing the in vitro antiviral activities of this compound against any virus, including the COVID-19 main protease or Zika virus. The broader class of benzimidazole (B57391) derivatives has been a subject of interest in the search for potential Zika virus inhibitors, but no data is available for this compound itself. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net
Inhibition of Human Platelet Aggregation
There are no specific in vitro studies on the ability of this compound to inhibit human platelet aggregation. While other classes of heterocyclic compounds, including some benzimidazole derivatives, have been evaluated for their anti-platelet effects, this specific benzoxazole derivative has not been the subject of such research. healthbiotechpharm.orgnih.govjapsonline.com
Adenosine (B11128) A2A Receptor Modulation
No data is available in the scientific literature regarding the in vitro modulation of the adenosine A2A receptor by this compound.
Interaction with Specific Molecular Targets (Enzymes and Receptors)
Extensive searches of scientific literature and databases have revealed no specific studies detailing the in vitro biological activity or molecular mechanisms of this compound in relation to its interaction with specific enzymes or receptors. Consequently, there is no available data to report on its molecular targets.
Further research is required to determine if this compound exhibits any significant interactions with enzymes, receptors, or other biological macromolecules.
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Substituents on Biological Activity
The biological profile of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modifications of functional groups on the benzoxazole structure are performed to assess their effect on biological activity. chemistryjournal.net Researchers can identify key structural features that influence a compound's efficacy, potency, and selectivity by altering specific regions of the molecule. chemistryjournal.net
The substituents at positions 2 and 5 of the benzoxazole ring are considered particularly important for biological activity, especially when both positions are occupied. nih.gov The benzene (B151609) portion of the benzoxazole ring can also be substituted to enhance activity; for instance, the presence of a 6-acyl function on the 2-oxo-3H-benzoxazole ring was found to be favorable for analgesic activity. jocpr.com
The electronic properties of substituents play a crucial role. For antifungal activity, derivatives with a substituted phenyl group at position 2 showed that both electron-donating groups (like methoxy (B1213986) and dimethylamino) and electron-accepting groups (like fluorine) could confer activity. nih.gov In contrast, for antibacterial activity, compounds featuring hydrazones with a 3-chloro substitution on an additional phenyl ring, as well as those with 2-furyl and 5-nitro-2-furyl substituents, demonstrated broad activity. researchgate.net The introduction of a nitro (NO2) group, a strong electron-withdrawing group, can significantly influence the solid-state arrangement and electronic properties of benzoxazole-related structures. mdpi.com
Heterocyclic substituents at position 2 also modulate activity. Compounds with azaaromatic groups were generally active, whereas those with sulfur-containing heterocycles or two heteroatoms were inactive. nih.gov These findings highlight the sensitivity of the biological response to the electronic and steric properties of the substituents on the benzoxazole core.
Table 1: Impact of Substituents on the Benzoxazole Core
| Position | Substituent Type | Observed Biological Effect |
|---|---|---|
| 2 | Substituted Phenyl (with electron-donating or -accepting groups) | Influences antifungal activity nih.gov |
| 2 | Azaaromatic groups | Confers antifungal activity nih.gov |
| 2 | Sulfur-containing heterocycles | Results in inactivity nih.gov |
| 5 | Various | Important for overall activity, especially with position 2 substitution nih.gov |
| 6 | Acyl group | Favorable for analgesic and anti-inflammatory activity jocpr.com |
The linker connecting the core scaffold to other parts of a molecule is critical in determining its interaction with biological targets. In a study of benzo[d]thiazol-2(3H)one based ligands, which are structurally related to benzoxazoles, the length of the linker chain between two hydrophobic regions was found to be important for subtype selectivity at sigma receptors. nih.gov For N-(Benzo[d]oxazol-2-ylmethyl)ethanamine, the ethanamine linker provides a short, flexible connection from the benzoxazole core. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into a binding pocket of a target protein. In a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, the ethylamine (B1201723) side chain was a key structural feature for potent and selective 5-HT2C receptor agonism. ebi.ac.uk The amine group itself is often a key pharmacophoric feature, capable of forming hydrogen bonds or ionic interactions with the biological target, thereby anchoring the ligand in the binding site.
Target-specific activity can be achieved through precise structural modifications of the benzoxazole scaffold. For example, in the development of inhibitors for Polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis, specific substitutions at the 2, 4, and 5 positions of the benzoxazole ring were critical. nih.govresearchgate.net This demonstrates that tailoring the substitution pattern can direct the compound's activity towards a particular enzyme or receptor.
The functionalization of the benzamide (B126) moiety in N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent was shown to influence the compound's solid-state arrangement and photophysical properties, indicating that such modifications can alter how the molecule interacts with its environment and, by extension, its biological targets. mdpi.com Furthermore, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that different substituents could confer antifungal activity while having minimal antibacterial potential, showcasing how structural changes can lead to selectivity between different types of microorganisms. nih.gov
Rational Design and Optimization Strategies
The development of novel benzoxazole-based therapeutic agents often relies on rational design strategies to identify and optimize lead compounds. These approaches leverage an understanding of SAR to improve potency, selectivity, and pharmacokinetic properties. chemistryjournal.netdanaher.com
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical structures with similar biological activity to a known active compound but with a different core structure. namiki-s.co.jpresearchgate.net This technique can lead to compounds with improved properties, such as better potency, selectivity, or a more favorable intellectual property position. namiki-s.co.jp
A notable example involves the discovery of benzoxazole derivatives as Pks13 inhibitors for antitubercular therapy. nih.gov The starting point was a benzofuran (B130515) derivative, TAM16, which was a potent Pks13 inhibitor but was discontinued (B1498344) due to cardiotoxicity. nih.govresearchgate.net Using a scaffold hopping approach, researchers replaced the benzofuran core with a benzoxazole (BZX) scaffold. nih.govsemanticscholar.org This led to the discovery of a new series of compounds that retained the desired inhibitory activity against the Pks13 thioesterase (TE) domain while offering a potentially improved safety profile. nih.govsemanticscholar.org Further SAR studies on this new benzoxazole series resulted in the identification of a promising BZX lead compound. nih.gov
Table 2: Example of Scaffold Hopping
| Original Scaffold | Known Activity | New Scaffold | Resulting Activity | Reference |
|---|---|---|---|---|
| Benzofuran | Pks13 Inhibition (with cardiotoxicity) | Benzoxazole | Pks13 Inhibition (potential for improved safety) | nih.govsemanticscholar.org |
The process of drug discovery involves identifying a "hit" or "lead" compound that shows desired biological activity, which then undergoes optimization to enhance its drug-like properties. numberanalytics.com A lead compound is a molecule that serves as the starting point for chemical modifications aimed at improving efficacy, safety, and pharmacokinetic characteristics. danaher.comnumberanalytics.com
In the context of benzoxazoles, N-methylbenzo[d]oxazol-2-amine was identified as a lead compound with anthelmintic activity comparable to the established drug albendazole. nih.gov This discovery provides a starting point for an optimization program to develop new anthelmintic agents. The optimization phase is an iterative cycle of designing, synthesizing, and testing new analogues to improve characteristics like target selectivity, potency, and metabolic stability. danaher.com This process involves modifying functional groups, making isosteric replacements, or adjusting ring systems based on SAR insights. danaher.com For instance, the optimization of a series of benzoxaboroles as antimalarial agents involved investigating carboxamide pyrazinyloxy derivatives to achieve a satisfactory profile of antimalarial activity, pharmacokinetics, and safety, ultimately leading to a preclinical candidate. nih.gov
Computational Approaches in Lead Design
The application of computational methods is a cornerstone in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound and its analogs, computational studies, while not extensively reported for this specific molecule, are guided by principles applied to the broader class of benzoxazole derivatives. These approaches are instrumental in predicting molecular interactions, understanding structure-activity relationships (SAR), and refining the chemical structure to enhance therapeutic efficacy and selectivity.
Molecular Docking Simulations
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. In the context of benzoxazole derivatives, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors. For instance, studies on other benzoxazole compounds have utilized docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov
These simulations provide insights into the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the binding of the ligand to the protein. The benzoxazole core often serves as a scaffold, with substituents, such as the ethanamine group in this compound, being critical for establishing specific interactions with amino acid residues in the target's binding pocket. The results from docking studies can guide the modification of the lead compound to improve its binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For benzoxazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the relationship between their structural features and activities, such as antimicrobial or anticancer effects.
Pharmacophore Modeling
Pharmacophore modeling is another valuable computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. This model represents the key interaction points between a ligand and its target receptor.
For the broader class of benzoxazoles, pharmacophore models have been developed based on known active compounds to define the spatial requirements for their biological targets. nih.gov These models can then be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophoric features, or to guide the modification of existing leads like this compound to better match the ideal pharmacophore.
The following table summarizes the application of these computational approaches in the context of lead design for benzoxazole-containing compounds, which would be analogous to the strategies employed for this compound.
| Computational Approach | Application in Lead Design for Benzoxazole Derivatives | Key Insights Gained |
| Molecular Docking | Predicts binding modes and affinities to protein targets. | Identification of key amino acid interactions; guidance for structural modifications to enhance binding. |
| QSAR | Correlates chemical structure with biological activity. | Prediction of activity for novel compounds; identification of important physicochemical properties for potency. |
| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Virtual screening of compound libraries; guidance for lead optimization to improve target interaction. |
These computational strategies, when applied in an integrated manner, provide a powerful platform for the rational design of novel therapeutic agents based on the this compound scaffold. They help to minimize the trial-and-error nature of traditional drug discovery, thereby accelerating the process of identifying and optimizing promising lead compounds.
Future Perspectives in N Benzo D Oxazol 2 Ylmethyl Ethanamine Research
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of benzoxazole (B165842) derivatives is undergoing a significant evolution, with a strong emphasis on the principles of green chemistry. Traditional methods for synthesizing benzoxazoles often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. nih.gov To address these limitations, researchers are actively developing more environmentally friendly and efficient synthetic routes.
One promising approach is the use of alternative catalysts. For instance, a simple and economically viable method involves the condensation of 2-aminophenol (B121084) with various acids in the presence of ammonium chloride as a catalyst, with ethanol as the solvent. jetir.orgjetir.org This method offers mild reaction conditions, short reaction times, and high yields. jetir.org Another green approach utilizes imidazolium chloride as a metal-free promoter for the synthesis of 2-substituted benzoxazoles, avoiding the use of environmentally unfriendly catalysts. nih.gov Furthermore, copper sulfate (B86663) in aqueous media has been employed as an efficient catalyst for the synthesis of benzoxazole derivatives.
Microwave-assisted synthesis is another emerging technique that aligns with green chemistry principles. This method can significantly accelerate reactions, often leading to higher yields in shorter timeframes. researchgate.net Solvent-free reaction conditions are also being explored to minimize the use of volatile organic compounds. rsc.org The development of heterogeneous catalysts, which can be easily recovered and reused, is another key area of focus. researchgate.net These advancements not inly make the synthesis of benzoxazole derivatives more sustainable but also more cost-effective for potential large-scale production.
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Benzoxazole Derivatives
| Feature | Traditional Methods | Emerging Green Methods |
| Catalysts | Often require harsh acids or bases | Employ milder and reusable catalysts (e.g., NH4Cl, imidazolium chloride, CuSO4) |
| Solvents | Frequently use toxic and volatile organic solvents | Utilize greener solvents like ethanol or water, or are solvent-free |
| Reaction Conditions | High temperatures and long reaction times | Milder temperatures, shorter reaction times (e.g., microwave-assisted) |
| Byproducts | Can generate significant hazardous waste | Minimize waste generation |
| Efficiency | Variable yields | Generally high yields |
Exploration of Novel Molecular Targets and Therapeutic Areas
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities. researchgate.netijrrjournal.com While research has traditionally focused on areas like anticancer and antimicrobial applications, future investigations are expanding to novel molecular targets and therapeutic areas.
In the realm of oncology, beyond general cytotoxicity, researchers are targeting specific pathways and proteins. For example, some benzoxazole derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govrsc.org There is also growing interest in their potential as topoisomerase inhibitors, which are crucial for DNA replication in cancer cells. researchgate.net
Neurodegenerative diseases, such as Alzheimer's disease, represent another promising frontier. nih.gov Some benzoxazole derivatives have been designed as multi-target directed ligands, simultaneously inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and preventing amyloid-beta aggregation. nih.gov The neuroprotective effects of certain benzoxazoles are also being explored, with studies indicating their ability to modulate pathways like the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Furthermore, the anthelmintic properties of benzoxazole derivatives are gaining attention. nih.govresearchgate.net For instance, N-methylbenzo[d]oxazol-2-amine has shown potency against various helminths. nih.govresearchgate.net Other potential therapeutic applications being investigated include their use as anti-inflammatory, analgesic, and anticonvulsant agents. nih.govresearchgate.net The ability of the benzoxazole scaffold to interact with a wide range of biological targets suggests that many more therapeutic applications are yet to be discovered.
Advanced In Vitro Mechanistic Elucidation Studies
A deeper understanding of the molecular mechanisms underlying the biological activities of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine and related compounds is crucial for their development as therapeutic agents. Advanced in vitro studies are moving beyond simple activity screening to detailed mechanistic investigations.
For antimicrobial benzoxazole derivatives, a proposed mechanism of action is the inhibition of nucleic acid synthesis, leveraging the structural similarity of the benzoxazole ring to natural nucleic bases like guanine and adenine. ijrrjournal.com In the context of cancer, mechanistic studies are focusing on the specific interactions with protein targets. For example, molecular docking and dynamics simulations are being used to elucidate the binding modes of benzoxazole inhibitors with receptors like VEGFR-2. rsc.org These studies can identify key amino acid residues involved in the interaction, providing a basis for the design of more potent and selective inhibitors.
In the area of neuroprotection, in vitro studies on cell lines are revealing the signaling pathways modulated by benzoxazole derivatives. For instance, Western blot analysis has been used to show that certain compounds can promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). nih.gov This level of mechanistic detail is invaluable for understanding the therapeutic potential and for identifying potential biomarkers of drug response. Future studies will likely employ a wider range of advanced techniques, such as proteomics and metabolomics, to obtain a more comprehensive picture of the cellular effects of these compounds. nih.gov
Development of Structure-Guided Design Approaches for Enhanced Activity
To accelerate the discovery of more potent and selective benzoxazole-based drugs, researchers are increasingly relying on structure-guided design approaches. These methods use the three-dimensional structure of the target protein and the structure-activity relationships (SAR) of existing compounds to rationally design new molecules with improved properties.
Structure-activity relationship studies are fundamental to this process. By systematically modifying the substituents on the benzoxazole scaffold and evaluating the impact on biological activity, researchers can identify key structural features required for potency. researchgate.netnih.gov For example, studies have shown that the presence of electron-withdrawing groups at specific positions on the benzoxazole ring can enhance the anti-proliferative activity of these compounds. researchgate.net
Computational methods play a vital role in modern structure-guided design. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to correlate the 3D properties of molecules with their biological activity. nih.govrsc.org These models generate contour maps that highlight regions where steric, electrostatic, or other properties can be modified to improve activity. rsc.org
Molecular docking simulations are also extensively used to predict the binding orientation and affinity of new designs within the active site of a target protein. rsc.org This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. The integration of these computational approaches with synthetic chemistry and biological evaluation creates a powerful iterative cycle for the development of optimized benzoxazole-based therapeutic agents.
Q & A
Q. What are the established synthetic routes for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling benzo[d]oxazole derivatives with ethanamine precursors. For example, N-(benzo[d]oxazol-2-ylmethyl)-2-phenylacetamide analogs are synthesized by reacting 2-aminomethylbenzoxazole with activated esters (e.g., phenylacetyl chloride) under reflux in anhydrous dichloromethane, using triethylamine as a base. Yields (54–65%) depend on solvent polarity, reaction time, and stoichiometry . Table 1: Representative Synthesis Data
| Compound | Solvent System | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|
| N-(Benzoxazol-2-ylmethyl)acetamide | CHCl3:MeOH (9.5:0.5) | 54 | 215–216 | 0.53 |
| 4-Methoxyphenyl derivative | CHCl3:MeOH (9.5:0.5) | 65 | 220 | 0.50 |
Q. How are structural features of this compound derivatives validated?
Methodological Answer: 1H/13C NMR and FT-IR spectroscopy are critical. Key NMR signals include:
- Benzo[d]oxazole protons : δ 7.05–6.92 (aromatic protons) and δ 6.04 (oxazole methylene) .
- Ethanamine chain : δ 3.57 (methylene protons adjacent to nitrogen) and δ 2.12 (pyrrolidine substituents in analogs) .
FT-IR confirms amide bonds (C=O stretch at ~1739 cm⁻¹) and NH stretches (~3255 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models predict interactions with target proteins. For example:
- Anti-inflammatory activity : Docking into cyclooxygenase-2 (COX-2) active sites reveals hydrogen bonding with benzo[d]oxazole and hydrophobic interactions with the ethanamine chain .
- QSAR descriptors : LogP, polar surface area, and H-bond acceptor count correlate with antimicrobial activity in derivatives .
Q. What experimental strategies resolve contradictions in biological activity data for benzoxazole-ethanamine hybrids?
Methodological Answer:
- Dose-response assays : Test compounds at multiple concentrations (e.g., 1–100 µg/mL) to identify optimal efficacy windows. For example, N-benzyl-2-phenylethylamine analogs show neurochemical effects in zebrafish at 10 µg/mL but toxicity at higher doses .
- Enzyme specificity profiling : Use kinase/phosphatase panels to distinguish off-target effects. Derivatives with anti-tubercular activity (MIC: 8–32 µg/mL) require testing against non-mycobacterial targets to rule out broad cytotoxicity .
Q. Table 2: Biological Activity Data
| Derivative | Assay Type | Target | IC50/MIC | Reference |
|---|---|---|---|---|
| Acetamide-substituted | Anti-tubercular | M. tuberculosis | 8–32 µg/mL | |
| NBOMe analogs | Neurochemical | 5-HT2A receptor | EC50: 10 nM |
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact pharmacological properties?
Methodological Answer:
- Halogenation : Bromine/chlorine at the benzoxazole 6-position enhances lipophilicity (LogP ↑ 0.5–1.0), improving blood-brain barrier penetration in neuroactive analogs .
- Methoxy groups : Para-methoxy substitution on the phenyl ring increases anti-inflammatory potency (COX-2 inhibition ↑ 20%) by stabilizing π-π stacking .
Methodological Notes
- Synthesis Challenges : Low yields in benzoxazole-ethanamine coupling (e.g., 30–50%) often arise from steric hindrance; microwave-assisted synthesis or Pd-catalyzed amination may improve efficiency .
- Analytical Pitfalls : Overlapping NMR signals (e.g., benzoxazole vs. aromatic protons) require high-field instruments (≥600 MHz) and 2D-COSY for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
